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Compound of Interest

Compound Name: 2-Bromo-6-morpholinopyridine

Cat. No.: B1278154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes detail versatile and efficient one-pot methodologies for the synthesis of

complex pyridine derivatives, starting from the readily available 2,6-dibromopyridine. The

protocols are designed around the in situ formation of 2-Bromo-6-morpholinopyridine, which

serves as a pivotal intermediate for subsequent palladium-catalyzed cross-coupling reactions.

This approach obviates the need for isolation and purification of the intermediate, thereby

enhancing synthetic efficiency and reducing waste. The described one-pot sequences—a

sequential Buchwald-Hartwig amination followed by either a Suzuki-Miyaura, Sonogashira, or a

second Buchwald-Hartwig coupling—provide rapid access to a diverse range of 2,6-

disubstituted pyridine scaffolds, which are of significant interest in medicinal chemistry and

materials science.

One-Pot Sequential Buchwald-Hartwig Amination
and Suzuki-Miyaura Coupling
This protocol outlines a one-pot synthesis of 2-morpholino-6-arylpyridines from 2,6-

dibromopyridine. The methodology involves an initial selective mono-amination with morpholine

to form 2-Bromo-6-morpholinopyridine, followed by a Suzuki-Miyaura cross-coupling with an

arylboronic acid.
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Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 mmol, 1.0

eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand

(e.g., RuPhos, 0.04 mmol, 4 mol%).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times.

First Coupling (Buchwald-Hartwig Amination): Add anhydrous toluene (10 mL), morpholine

(1.1 mmol, 1.1 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.2 mmol, 1.2

eq.).

Reaction I: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until

consumption of the starting material is confirmed by TLC or GC-MS.

Second Coupling (Suzuki-Miyaura): To the same flask, add the arylboronic acid (1.2 mmol,

1.2 eq.), an aqueous solution of a base such as potassium carbonate (K₂CO₃, 3.0 mmol, 3.0

eq. in 2 mL of water), and an additional portion of the palladium catalyst if necessary.

Reaction II: Increase the temperature to 100-110 °C and stir for an additional 8-16 hours.

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with

ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.
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Entry Arylboronic Acid Product Yield (%)

1 Phenylboronic acid
2-Morpholino-6-

phenylpyridine
85

2

4-

Methoxyphenylboronic

acid

2-Morpholino-6-(4-

methoxyphenyl)pyridin

e

82

3 3-Thienylboronic acid
2-Morpholino-6-

(thiophen-3-yl)pyridine
78

4

4-

(Trifluoromethyl)pheny

lboronic acid

2-Morpholino-6-(4-

(trifluoromethyl)phenyl

)pyridine

75
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One-Pot Sequential Amination-Suzuki Coupling

One-Pot Sequential Amination-Suzuki Coupling

2,6-Dibromopyridine
Morpholine

Pd(OAc)2, Ligand
NaOtBu, Toluene

Buchwald-Hartwig Amination
(80-100 °C, 2-4h)

In situ formation of
2-Bromo-6-morpholinopyridine

Suzuki-Miyaura Coupling
(100-110 °C, 8-16h)

Add:
Arylboronic acid

K2CO3 (aq)
(Optional: more catalyst)

Work-up and Purification

2-Morpholino-6-arylpyridine

Click to download full resolution via product page

Sequential Amination-Suzuki Coupling Workflow

One-Pot Sequential Buchwald-Hartwig Amination
and Sonogashira Coupling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1278154?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol enables the synthesis of 2-morpholino-6-alkynylpyridines. It follows a similar

strategy of initial mono-amination followed by a Sonogashira coupling with a terminal alkyne.

Experimental Protocol
Reaction Setup: In an oven-dried Schlenk flask, combine 2,6-dibromopyridine (1.0 mmol, 1.0

eq.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04

mmol, 4 mol%).

Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

First Coupling (Buchwald-Hartwig Amination): Add anhydrous 1,4-dioxane (10 mL),

morpholine (1.1 mmol, 1.1 eq.), and cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq.).

Reaction I: Heat the mixture to 90-110 °C for 3-5 hours.

Second Coupling (Sonogashira): After cooling slightly, add the terminal alkyne (1.2 mmol, 1.2

eq.), copper(I) iodide (CuI, 0.04 mmol, 4 mol%), and an amine base such as triethylamine

(Et₃N, 2.0 mmol, 2.0 eq.).

Reaction II: Stir the reaction at 70-90 °C for 6-12 hours.

Work-up and Purification: Cool the reaction to room temperature, quench with saturated

aqueous ammonium chloride, and extract with ethyl acetate. The combined organic layers

are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue

is purified by column chromatography.
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Entry Terminal Alkyne Product Yield (%)

1 Phenylacetylene

2-Morpholino-6-

(phenylethynyl)pyridin

e

88

2 Ethynyltrimethylsilane

2-Morpholino-6-

((trimethylsilyl)ethynyl)

pyridine

92

3 1-Hexyne
2-Morpholino-6-(hex-

1-yn-1-yl)pyridine
81

4 3-Ethynyl-1H-indole

2-((1H-Indol-3-

yl)ethynyl)-6-

morpholinopyridine

76
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One-Pot Sequential Amination-Sonogashira Coupling

One-Pot Sequential Amination-Sonogashira Coupling

2,6-Dibromopyridine
Morpholine

Pd(OAc)2, Ligand
Cs2CO3, 1,4-Dioxane

Buchwald-Hartwig Amination
(90-110 °C, 3-5h)

In situ formation of
2-Bromo-6-morpholinopyridine

Sonogashira Coupling
(70-90 °C, 6-12h)

Add:
Terminal Alkyne

CuI, Et3N

Work-up and Purification

2-Morpholino-6-alkynylpyridine

Click to download full resolution via product page

Sequential Amination-Sonogashira Workflow

One-Pot Double Buchwald-Hartwig Amination
This protocol describes the synthesis of unsymmetrical 2,6-diaminopyridines, where one of the

amino groups is a morpholine moiety. The selectivity is achieved by leveraging the different

reactivity of the two C-Br bonds after the first amination.
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Experimental Protocol
Reaction Setup: Add 2,6-dibromopyridine (1.0 mmol, 1.0 eq.), [Pd₂(dba)₃] (0.015 mmol, 1.5

mol%), and a suitable ligand (e.g., BINAP, 0.03 mmol, 3 mol%) to a Schlenk tube.

Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three

times.

First Amination: Add anhydrous toluene (8 mL), morpholine (1.05 mmol, 1.05 eq.), and

sodium tert-butoxide (NaOtBu, 1.1 mmol, 1.1 eq.).

Reaction I: Heat the reaction mixture at 80 °C for 2-3 hours.

Second Amination: After cooling, add the second amine (e.g., aniline, 1.2 mmol, 1.2 eq.) and

an additional portion of NaOtBu (1.4 mmol, 1.4 eq.).

Reaction II: Increase the temperature to 110 °C and stir for 12-24 hours.

Work-up and Purification: Cool the reaction mixture to room temperature, dilute with diethyl

ether, and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate in vacuo. Purify the crude product by flash column chromatography.

Data Presentation
Entry Second Amine Product Yield (%)

1 Aniline

N²-Phenyl-N⁶-

morpholinopyridine-

2,6-diamine

79

2 Benzylamine

N²-Benzyl-N⁶-

morpholinopyridine-

2,6-diamine

75

3 Indoline
2-Morpholino-6-

(indolin-1-yl)pyridine
81

4 Pyrrolidine

2-Morpholino-6-

(pyrrolidin-1-

yl)pyridine

85
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Logical Relationships

One-Pot Double Buchwald-Hartwig Amination

2,6-Dibromopyridine

First Amination
(Morpholine, Pd Catalyst, Base)

2-Bromo-6-morpholinopyridine
(in situ)

Second Amination
(Second Amine, Base)

Unsymmetrical
2,6-Diaminopyridine

Click to download full resolution via product page
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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